2,3,6-Trimethoxybenzoyl chloride
Description
Based on general benzoyl chloride chemistry, 2,3,6-trimethoxybenzoyl chloride is a substituted benzoyl chloride with methoxy groups at the 2-, 3-, and 6-positions of the benzene ring. Such compounds are typically reactive acylating agents used in synthesizing amides, esters, and pharmaceuticals. The positional arrangement of substituents significantly influences reactivity, solubility, and biological activity .
Properties
IUPAC Name |
2,3,6-trimethoxybenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4/c1-13-6-4-5-7(14-2)9(15-3)8(6)10(11)12/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWPWWUFIJNGGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)OC)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561285 | |
| Record name | 2,3,6-Trimethoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58093-61-1 | |
| Record name | 2,3,6-Trimethoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Procedure
The thionyl chloride method involves direct conversion of 2,3,6-trimethoxybenzoic acid to its acyl chloride derivative through nucleophilic acyl substitution. Thionyl chloride acts as both the chlorinating agent and solvent, with the reaction proceeding via a two-step mechanism:
- Protonation of the carboxylic acid oxygen by SOCl₂, generating a reactive oxonium intermediate.
- Nucleophilic attack by chloride ion, displacing sulfur dioxide and HCl gas.
The general procedure entails refluxing equimolar quantities of 2,3,6-trimethoxybenzoic acid and excess thionyl chloride (1.5–2.0 equivalents) at 70–80°C for 4–10 hours. Excess reagent and byproducts are removed through vacuum distillation, yielding the crude product.
Advantages and Limitations
This method offers simplicity and high atom economy, as sulfur dioxide and HCl byproducts are gaseous and easily removed. However, challenges include:
- Corrosive reagents requiring specialized glassware
- Difficulties in controlling exothermic reactions at scale
- Potential over-chlorination of methoxy groups under prolonged heating
Oxalyl Chloride-Based Synthesis
Catalyzed Reaction System
Oxalyl chloride ((COCl)₂) provides a milder alternative, often used with catalytic dimethylformamide (DMF) to enhance reactivity. The DMF activates the carbonyl group through transient iminium salt formation, lowering the activation energy for chloride substitution.
Typical conditions involve:
- 1.1 equivalents oxalyl chloride
- 0.1 equivalents DMF catalyst
- Reaction at 0–25°C for 2–6 hours
- Solvent-free or dichloromethane-mediated systems
Yield Optimization Strategies
Key parameters affecting yield:
- Temperature control : Maintaining ≤25°C prevents methoxy group degradation
- Moisture exclusion : Rigorous anhydrous conditions via molecular sieves or inert gas blankets
- Stoichiometry : Excess oxalyl chloride (up to 1.5 eq.) compensates for reagent decomposition
Triphosgene-Catalyzed Industrial Synthesis
Patent-Protected Methodology
Recent advancements from CN102531888A demonstrate bis(trichloromethyl) carbonate (triphosgene) as an efficient chlorinating agent when paired with tertiary amine catalysts. Though developed for 3,4,5-trimethoxybenzoyl chloride, the protocol shows adaptability to positional isomers through modified conditions:
| Parameter | Optimal Range |
|---|---|
| Temperature | 50–70°C |
| Reaction Time | 6–9 hours |
| Solvent | 2-Methyltetrahydrofuran |
| Catalyst | N,N,N',N'-Tetrakis(3-cyanopropyl)ethylenediamine |
| Molar Ratio (Acid:Triphosgene:Catalyst) | 1:0.33–0.5:0.03–0.1 |
This method achieved 70–86% isolated yields with 98.6–99.2% purity in scaled batches.
Comparative Performance Analysis
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| Thionyl Chloride | N/A | N/A | 4–10 | Moderate |
| Oxalyl Chloride | N/A | N/A | 2–6 | High |
| Triphosgene | 70–86 | 98.6–99.2 | 6–9 | Industrial |
The triphosgene method's superior yield stems from:
- Controlled reagent addition preventing thermal runaway
- Bidentate catalyst stabilization of transition states
- Polar aprotic solvent enhancing ionic intermediates
Mechanistic Studies and Kinetic Considerations
Substituent Effects on Reactivity
The 2,3,6-trimethoxy substitution pattern introduces unique steric and electronic effects:
- Steric hindrance : Ortho-methoxy groups impede reagent access to the carbonyl carbon
- Electronic effects : Three electron-donating methoxys decrease electrophilicity of the acyl center
These factors necessitate stronger Lewis acid catalysts compared to less-substituted benzoyl chlorides. Kinetic studies suggest rate-determining steps involve:
Solvent Optimization
Solvent polarity critically influences reaction rates:
| Solvent | Dielectric Constant (ε) | Relative Rate |
|---|---|---|
| Dichloromethane | 8.93 | 1.0 |
| 2-Me-THF | 6.97 | 1.8 |
| Toluene | 2.38 | 0.4 |
Lower polarity solvents like 2-methyltetrahydrofuran improve yields by stabilizing charge-separated intermediates without solvent participation.
Chemical Reactions Analysis
Types of Reactions: 2,3,6-Trimethoxybenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This is the most common reaction, where the chlorine atom is replaced by nucleophiles such as alcohols, amines, or water to form esters, amides, or carboxylic acids, respectively.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Alcoholysis: Reaction with alcohols in the presence of a base like pyridine to form esters.
Hydrolysis: Reaction with water to form the corresponding carboxylic acid.
Aminolysis: Reaction with amines to form amides.
Major Products Formed:
Esters: Formed through reaction with alcohols.
Amides: Formed through reaction with amines.
Carboxylic Acids: Formed through hydrolysis.
Scientific Research Applications
2,3,6-Trimethoxybenzoyl chloride is a compound with significant applications in organic synthesis and medicinal chemistry. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Synthesis of Esters
2,3,6-Trimethoxybenzoyl chloride is primarily used to synthesize esters through acylation reactions. In the presence of an alcohol and a base, it can effectively convert alcohols into corresponding esters, which are valuable intermediates in organic chemistry.
Pharmaceutical Intermediates
This compound serves as a key intermediate in the synthesis of various pharmaceuticals. For example, it has been utilized in the synthesis of Trimebutine Maleate, a gastrointestinal antispasmodic medication. The synthesis involves the chlorination of 3,4,5-trimethoxybenzoic acid using thionyl chloride to produce the benzoyl chloride derivative .
Photoinitiators in Polymer Chemistry
2,3,6-Trimethoxybenzoyl chloride is also explored as a photoinitiator in UV-curable coatings and inks. Its ability to generate free radicals upon UV irradiation makes it suitable for initiating polymerization processes in various applications, including coatings for electronic devices and optical materials.
Synthesis of Bioactive Compounds
Research indicates that this compound can be employed in synthesizing bioactive natural products. It plays a role in the modification of existing compounds to enhance their biological activity or selectivity .
Case Study 1: Synthesis of Trimebutine Maleate
In a study published in 2011, researchers described a method for synthesizing Trimebutine Maleate using 2,3,6-trimethoxybenzoyl chloride as an intermediate. The process involved chlorination followed by esterification with amines . The efficiency of this method was highlighted by its high yield and low production costs compared to traditional methods.
Case Study 2: Use as a Photoinitiator
A recent investigation into the use of 2,3,6-trimethoxybenzoyl chloride as a photoinitiator demonstrated its effectiveness in UV-curable systems. The study found that incorporating this compound into formulations improved curing speed and final product properties, making it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 2,3,6-trimethoxybenzoyl chloride primarily involves nucleophilic acyl substitution. The carbonyl carbon is electrophilic due to the electron-withdrawing effect of the chlorine atom, making it susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which then eliminates the chloride ion to form the final product .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3,4,5-Trimethoxybenzoyl Chloride (TMBCl)
- Structure and Properties: TMBCl (CAS 4521-61-3) has methoxy groups at the 3-, 4-, and 5-positions. It is a white solid with a molecular weight of 230.644 g/mol, soluble in ethanol and acetone. Its IUPAC name is 3,4,5-trimethoxybenzoyl chloride, and its SMILES notation is COC1=CC(=CC(=C1OC)OC)C(=O)Cl .
- Applications :
- Pharmaceutical Synthesis : A key intermediate in producing Trimetozine (a sedative), where it reacts with morpholine to form 4-(3,4,5-trimethoxybenzoyl)morpholine .
- Organic Catalysis : Acts as a catalyst in Wittig, Stille, and Heck reactions due to its electron-rich aromatic system .
- Reduction Reactions : Used in Rosemund’s reduction to synthesize trimethoxybenzaldehyde, though yields depend on reaction conditions .
2-Chloro-5-(Trifluoromethoxy)benzoyl Chloride
- Structure and Properties : This derivative (CAS 1261731-24-1) features a chlorine atom at the 2-position and a trifluoromethoxy group at the 5-position. The electron-withdrawing groups enhance electrophilicity, making it highly reactive in acylations.
- Applications : Primarily used in agrochemical and pharmaceutical synthesis, though specific applications are less documented compared to TMBCl .
Unsubstituted Benzoyl Chloride
- Structure and Properties : Lacks substituents on the benzene ring, leading to lower steric hindrance and higher reactivity in nucleophilic acyl substitutions.
- Applications : A versatile reagent for synthesizing amides (e.g., LASSBio-1446) and esters. However, it lacks the regioselective properties of methoxy-substituted derivatives .
Comparative Analysis Table
Research Findings and Implications
- Positional Isomerism : The 3,4,5-substitution pattern in TMBCl enhances steric stability and electronic density, favoring its use in catalysis and drug synthesis. In contrast, 2,3,6-substitution (hypothetically) may reduce symmetry and alter reactivity, though experimental data is lacking .
- Biological Activity : Methoxy groups in TMBCl contribute to the sedative properties of Trimetozine by modulating lipophilicity and receptor interactions. Substitution at other positions (e.g., 2,3,6) could disrupt these interactions .
- Reactivity Trends : Electron-withdrawing groups (e.g., Cl, CF3O) increase electrophilicity but may reduce solubility, whereas methoxy groups balance reactivity and solubility .
Q & A
Basic: What are the standard methods for synthesizing 2,3,6-Trimethoxybenzoyl chloride in laboratory settings?
Methodological Answer:
2,3,6-Trimethoxybenzoyl chloride is typically synthesized via chlorination of its corresponding benzoic acid derivative. A common approach involves reacting 2,3,6-Trimethoxybenzoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. For example, heating the benzoic acid with SOCl₂ at 60–80°C for 3–5 hours yields the acyl chloride, followed by distillation or recrystallization for purification . Alternative methods include Friedel-Crafts acylation using chloroformyl chloride (COCl₂) in the presence of a Lewis catalyst (e.g., AlCl₃), though this requires strict moisture control .
Basic: What safety protocols are critical when handling 2,3,6-Trimethoxybenzoyl chloride in experimental workflows?
Methodological Answer:
Due to its reactivity and corrosive properties (similar to other benzoyl chlorides), strict safety measures are required:
- Personal Protective Equipment (PPE): Use impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats to prevent skin/eye contact. Respirators are recommended if vapor concentrations exceed safety limits .
- Handling: Work in a fume hood to avoid inhalation. Avoid contact with water, as hydrolysis generates HCl and benzoic acid derivatives .
- Storage: Keep in moisture-resistant containers under inert gas (e.g., N₂) at 2–8°C. Ensure compatibility of storage materials (e.g., glass or fluoropolymer-lined containers) .
Basic: How can researchers characterize the purity and structure of 2,3,6-Trimethoxybenzoyl chloride?
Methodological Answer:
- Spectroscopy:
- ¹H/¹³C NMR: Peaks corresponding to methoxy groups (δ ~3.8–4.0 ppm for ¹H; ~55–60 ppm for ¹³C) and the acyl chloride carbonyl (δ ~170–175 ppm for ¹³C) confirm the structure .
- FT-IR: A strong C=O stretch near 1770 cm⁻¹ and C-O stretches for methoxy groups (~1250 cm⁻¹) are diagnostic .
- Chromatography: HPLC or GC-MS with a non-polar column (e.g., C18) can assess purity, while TLC (hexane:ethyl acetate, 4:1) monitors reaction progress .
Advanced: How can researchers optimize reaction yields when using 2,3,6-Trimethoxybenzoyl chloride in esterification or amidation reactions?
Methodological Answer:
- Solvent Selection: Use anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to minimize hydrolysis. For nucleophilic acyl substitutions (e.g., with amines or alcohols), add a base (e.g., pyridine) to scavenge HCl and drive the reaction .
- Stoichiometry: Use a 1.2–1.5 molar excess of the acyl chloride relative to the nucleophile to account for side reactions.
- Temperature Control: Conduct reactions at 0–25°C to balance reactivity and selectivity. For sluggish reactions, gradual warming (up to 40°C) may be necessary .
Advanced: How should researchers address contradictory data on the stability of 2,3,6-Trimethoxybenzoyl chloride under varying pH and temperature conditions?
Methodological Answer:
- Controlled Stability Studies: Perform accelerated degradation tests by exposing the compound to buffers (pH 2–10) at 25°C and 40°C. Monitor decomposition via HPLC for hydrolysis products (e.g., 2,3,6-Trimethoxybenzoic acid) .
- Moisture Sensitivity: Use Karl Fischer titration to quantify water content in solvents/reagents. Data inconsistencies often arise from trace moisture; thus, rigorous drying of glassware and reagents is critical .
- Thermal Analysis: Differential scanning calorimetry (DSC) can identify decomposition temperatures, guiding safe storage and handling limits .
Advanced: What strategies resolve conflicting spectroscopic data for 2,3,6-Trimethoxybenzoyl chloride derivatives in multi-step syntheses?
Methodological Answer:
- Isomer Differentiation: Use NOESY NMR to distinguish between regioisomers (e.g., 2,3,6- vs. 3,4,5-substitution patterns) based on spatial proximity of methoxy groups .
- Byproduct Identification: LC-MS or high-resolution mass spectrometry (HRMS) can detect minor impurities (e.g., partial hydrolysis products or dimerization artifacts) .
- Crystallography: Single-crystal X-ray diffraction provides definitive structural confirmation, especially when spectral data are ambiguous .
Advanced: How does steric hindrance from the 2,3,6-trimethoxy substitution affect reactivity in comparison to other benzoyl chlorides?
Methodological Answer:
- Reactivity Trends: The 2,3,6-substitution pattern creates steric hindrance around the carbonyl, slowing nucleophilic attacks compared to less-substituted analogs (e.g., benzoyl chloride). Kinetic studies using competing nucleophiles (e.g., ethanol vs. water) quantify this effect .
- Electronic Effects: Methoxy groups are electron-donating, which slightly reduces the electrophilicity of the carbonyl. Computational modeling (DFT) can predict activation energies for acyl transfer reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
